4-Isocyanato-N,N-dimethylnaphthalen-1-amine
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Overview
Description
4-Isocyanato-N,N-dimethylnaphthalen-1-amine is an organic compound that belongs to the class of isocyanates. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a naphthalene ring system. This compound is known for its reactivity and is used in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Isocyanato-N,N-dimethylnaphthalen-1-amine can be synthesized through several methods. One common method involves the reaction of 4-dimethylamino-1-naphthylamine with phosgene (COCl₂) under controlled conditions. The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then undergoes further reaction to form the desired isocyanate compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale phosgenation processes. Special precautions are taken due to the hazardous nature of phosgene. Alternative methods, such as the use of oxalyl chloride as a safer phosgene substitute, are also employed .
Chemical Reactions Analysis
Types of Reactions
4-Isocyanato-N,N-dimethylnaphthalen-1-amine undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: Reacts with water to form the corresponding amine and carbon dioxide.
Polymerization: Can react with diols or polyols to form polyurethanes.
Common Reagents and Conditions
Alcohols: Reacts under mild conditions to form urethanes.
Amines: Reacts to form ureas, often under ambient conditions.
Water: Hydrolysis occurs readily, especially in the presence of moisture.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed from the reaction with diols or polyols.
Scientific Research Applications
4-Isocyanato-N,N-dimethylnaphthalen-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Isocyanato-N,N-dimethylnaphthalen-1-amine involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophilic species such as alcohols, amines, and water. This reactivity is exploited in various chemical processes, including the formation of urethanes, ureas, and polyurethanes .
Comparison with Similar Compounds
Similar Compounds
4-Isothiocyanato-N,N-dimethylnaphthalen-1-amine: Similar structure but contains an isothiocyanate group (-N=C=S) instead of an isocyanate group.
4-Dimethylamino-1-naphthyl Isothiocyanate: Another related compound with an isothiocyanate group.
Uniqueness
4-Isocyanato-N,N-dimethylnaphthalen-1-amine is unique due to its specific reactivity profile and the presence of the isocyanate group. This makes it particularly useful in the synthesis of polyurethanes and other polymeric materials, as well as in various labeling and analytical applications .
Properties
CAS No. |
106916-68-1 |
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Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
4-isocyanato-N,N-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C13H12N2O/c1-15(2)13-8-7-12(14-9-16)10-5-3-4-6-11(10)13/h3-8H,1-2H3 |
InChI Key |
DAMAFXUHLSTXLD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)N=C=O |
Origin of Product |
United States |
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